2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide

Drug-likeness Membrane permeability Lead optimization

2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide belongs to the triazolo[4,5-d]pyrimidine class, a privileged scaffold widely exploited in medicinal chemistry for the development of kinase inhibitors, deubiquitinase inhibitors, and purinergic receptor antagonists. This specific derivative features a 3-ethyl substitution on the triazole ring and an N-methylacetamide moiety linked via a sulfanyl bridge at the 7-position of the pyrimidine ring.

Molecular Formula C9H12N6OS
Molecular Weight 252.30 g/mol
CAS No. 1058496-38-0
Cat. No. B6533581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide
CAS1058496-38-0
Molecular FormulaC9H12N6OS
Molecular Weight252.30 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=NC=N2)SCC(=O)NC)N=N1
InChIInChI=1S/C9H12N6OS/c1-3-15-8-7(13-14-15)9(12-5-11-8)17-4-6(16)10-2/h5H,3-4H2,1-2H3,(H,10,16)
InChIKeyOPBZBIKZHXGFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide (CAS 1058496-38-0) — Core Scaffold Profiling for Targeted Probe Selection


2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide belongs to the triazolo[4,5-d]pyrimidine class, a privileged scaffold widely exploited in medicinal chemistry for the development of kinase inhibitors, deubiquitinase inhibitors, and purinergic receptor antagonists [1]. This specific derivative features a 3-ethyl substitution on the triazole ring and an N-methylacetamide moiety linked via a sulfanyl bridge at the 7-position of the pyrimidine ring. The combination of the low molecular weight (252.30 g/mol) and the simplified substitution pattern positions it as a candidate for further optimization or use as a chemical probe, with the scaffold's broad biological potential demonstrated across multiple therapeutic areas [2].

Why 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide Cannot Be Readily Replaced by In-Class Analogs


Triazolo[4,5-d]pyrimidines are highly sensitive to substitution patterns, with even minor variations at the 3-, 5-, and 7-positions producing dramatic shifts in target selectivity and potency [1]. Within the USP28 inhibitor series, for example, the difference between an N-methylacetamide and a bulkier N-arylacetamide at the 7-sulfanyl position can determine whether a compound engages USP28 with sub-micromolar affinity or exhibits no measurable inhibition whatsoever [1]. Similarly, the choice between an N-ethyl and an N-methyl group on the triazole nitrogen influences both solubility and pharmacokinetic behavior in cellular assays [2]. Generic substitution across this chemical space therefore carries a high risk of target disengagement, altered selectivity profiles, or loss of cellular activity.

Quantitative Differentiation Evidence for 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide vs. Closest Analogs


Molecular Weight Advantage of 252.30 g/mol vs. Heavier 7-Sulfanylacetamide Analogs

The target compound carries an N-methylacetamide group at the 7-sulfanyl position, yielding a molecular weight of 252.30 g/mol. This is notably lower than the N-ethyl analog (C10H14N6OS, 266.33 g/mol, CAS 1058238-91-7) and substantially lower than the N-cyclopropyl analog (C11H14N6OS, 278.34 g/mol, CAS 1060205-60-8) , while the core scaffold without the N-methyl group (C8H10N6OS, 238.27 g/mol, CAS 1058496-08-4) is smaller but lacks the hydrogen-bond-donating amide proton . Lower molecular weight, within the same chemotype, is generally associated with improved passive membrane permeability and a broader therapeutic window during lead optimization.

Drug-likeness Membrane permeability Lead optimization

Class-Level USP28 Inhibitory Potency: Triazolo[4,5-d]pyrimidine Scaffold Achieves IC50 = 1.10 µM with Optimized 7-Sulfanyl Substituents

Within the triazolo[4,5-d]pyrimidine series evaluated by Liu et al. (2020), compound 19—bearing a 7-sulfanylacetamide substituent akin to the target compound—achieved USP28 inhibition with IC50 = 1.10 ± 0.02 µM and Kd = 40 nM, demonstrating selectivity over USP7 and LSD1 (IC50 > 100 µM) [1]. Although the target compound has not been individually assayed in this study, the structure–activity relationship (SAR) data indicate that the 7‑sulfanylacetamide motif is critical for USP28 engagement, and that simpler N-alkyl amides provide a scaffold with room for further optimization of potency and selectivity. In contrast, analogs lacking the amide functionality at this position showed substantially reduced or no USP28 inhibition.

USP28 inhibition Deubiquitinase targeting Gastric cancer

Kinase Domain Binding Validation: Triazolo[4,5-d]pyrimidine Core Co-crystallized with Human LCK Kinase (PDB: 3AC4)

The triazolo[4,5-d]pyrimidine core has been co-crystallized with the kinase domain of human LCK (PDB entry 3AC4), confirming that the scaffold occupies the ATP-binding pocket and engages key hinge-region residues via the pyrimidine N1 and triazole N atoms [1]. This structural evidence validates the core as a bona fide kinase inhibitor scaffold. The target compound's 7-sulfanyl-N-methylacetamide substituent projects toward the solvent-exposed region, a vector that, in published SAR, tolerates diverse amide modifications without disrupting the core binding mode. This contrasts with 5,7-disubstituted or fused-ring analogs where modifications at both positions can unpredictably alter the core's binding geometry [2].

Kinase inhibition LCK X-ray crystallography

GCN2 Kinase Inhibition Class Evidence: Triazolo[4,5-d]pyrimidines Achieve Cellular IC50 < 150 nM

A series of triazolo[4,5-d]pyrimidines evaluated by Klaeger et al. (2018) demonstrated potent GCN2 inhibition, with several compounds inhibiting eIF2α phosphorylation in HEK293T cells with IC50 < 150 nM, and exhibiting selectivity over the related kinases PERK, HRI, and IRE1 [1]. The scaffold's ability to engage the GCN2 ATP-binding site provides an orthogonal therapeutic angle distinct from the USP28 and P2Y12 pathways. The target compound, bearing the minimal N-methylacetamide substituent, represents a synthetically accessible entry point for exploring GCN2 SAR, where the 7-sulfanyl position is known to accommodate diverse amide substituents without loss of kinase engagement [1].

GCN2 inhibition Integrated stress response Leukemia

P2Y12 Receptor Antagonism: Triazolo[4,5-d]pyrimidine Class Includes the Marketed Drug Ticagrelor

The triazolo[4,5-d]pyrimidine scaffold forms the core of ticagrelor (Brilinta®), a marketed P2Y12 receptor antagonist for acute coronary syndrome [1]. The foundational patent (US 6,713,483 B2) explicitly claims compounds with a 7-sulfanyl substituent and various N-alkyl amides as P2Y12 antagonists, establishing the target compound's substructure as falling within a pharmacologically validated, commercially precedented chemical space [2]. While ticagrelor carries more elaborate substitution (3-(cyclopropyl)-5-(hydroxyethoxy)-cyclopentane), the simpler N-methylacetamide derivative offers a minimalist probe for dissecting the contribution of the 7-sulfanylacetamide motif to P2Y12 binding affinity.

P2Y12 antagonism Platelet aggregation Antithrombotic

Synthetic Tractability: Single-Step Final Diversification from Common Thiol Intermediate

The target compound can be synthesized via alkylation of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS 1105191-09-0) with 2-chloro-N-methylacetamide, a commercially available alkylating agent. This single-step diversification strategy contrasts with analogs requiring multi-step amide coupling (e.g., N-arylacetamide derivatives) or cyclopropane introduction, which often necessitate protecting group manipulations and low-temperature conditions [1]. The simpler synthetic route translates to reduced procurement cost and faster turnaround for medicinal chemistry campaigns requiring rapid SAR exploration at the 7-position.

Synthetic accessibility Parallel synthesis Lead optimization

High-Impact Application Scenarios for 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide Based on Quantitative Evidence


USP28 Deubiquitinase Probe Development for Gastric Cancer Cell Studies

Based on the class-level USP28 inhibitory data [1], this compound is well-suited as a starting scaffold for developing chemical probes targeting USP28 in gastric cancer models. The 7-sulfanyl-N-methylacetamide motif has been shown to confer USP28 selectivity over USP7 and LSD1 (>90-fold) [1], while the low molecular weight (252.30 g/mol) provides room for additional substituents before exceeding drug-likeness thresholds. Researchers should prioritize this scaffold when the goal is to establish a tractable SAR series around a validated USP28 inhibitor chemotype, particularly where synthetic accessibility (one-step diversification from the thiol intermediate) [2] enables parallel analog synthesis.

Minimalist Kinase Inhibitor Scaffold for Structure-Guided Optimization Using PDB 3AC4

The confirmed binding mode of the triazolo[4,5-d]pyrimidine core in the LCK kinase ATP-binding pocket (PDB: 3AC4) [1] supports the use of this compound as a minimalist kinase inhibitor scaffold. The solvent-exposed 7-sulfanyl vector accommodates diverse amide substitutions without disrupting the core hinge-binding interactions. This makes the N-methylacetamide derivative an ideal starting point for fragment-based or structure-guided kinase inhibitor programs, where iterative optimization at the solvent-exposed region can improve potency and selectivity without the confounding effects of dual-substitution (5,7-) seen in mTOR/PI3K inhibitor series [2].

Integrated Stress Response Modulation via GCN2 Kinase Targeting in Leukemia Models

Triazolo[4,5-d]pyrimidines have been independently validated as GCN2 kinase inhibitors with cellular IC50 < 150 nM and selectivity over PERK, HRI, and IRE1 [1]. This compound provides a synthetically accessible entry point into GCN2-targeted chemical biology, where the N-methylacetamide group can serve as a baseline substituent for benchmarking more elaborate amide derivatives. The scaffold's demonstrated antiproliferative activity in the NCI-60 cancer cell line panel supports its utility in leukemia-focused phenotypic screening cascades [1].

P2Y12 Pharmacophore Validation and Antithrombotic Lead Generation

Given that the triazolo[4,5-d]pyrimidine core is the pharmacophoric foundation of ticagrelor [1], and that US Patent 6,713,483 B2 explicitly claims 7-sulfanyl-N-alkylacetamide derivatives as P2Y12 antagonists [2], this compound is strategically positioned for use in P2Y12-focused antithrombotic discovery. Its simplified substitution pattern relative to ticagrelor enables systematic probing of the 7-position contribution to receptor binding affinity, providing a cleaner SAR readout than more complex clinical candidates.

Quote Request

Request a Quote for 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.